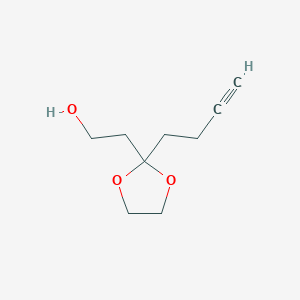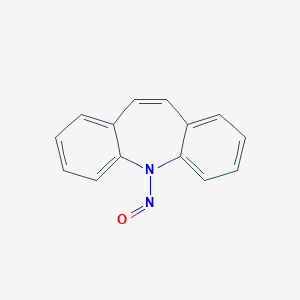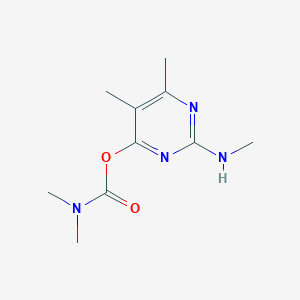
5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One such method is described in the study of 6-[(dimethylamino)methylene]aminouracil, where reactions with heterocumulenes such as aryl isocyanates and isothiocyanates lead to the formation of novel pyrimido[4,5-d]pyrimidines after elimination of dimethylamine and tautomerisation under thermal conditions . This suggests that similar methods could potentially be applied to synthesize the compound , considering its structural similarity to the discussed derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and is often studied using X-ray crystallography and computational methods. For instance, the structure of 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone was determined to exist as the lactam tautomer in the solid state, with molecules forming planar centrosymmetric dimers through strong intermolecular hydrogen bonds . This information is valuable for understanding the potential molecular structure of "5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate," as hydrogen bonding can significantly influence the compound's stability and reactivity.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be inferred from their interactions with other molecules. For example, the study of 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate and its analogs reveals that these compounds form hydrogen-bonded ribbons and sheets in their hydrated forms, indicating a propensity for forming specific molecular interactions . This suggests that "5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate" may also engage in similar hydrogen bonding, affecting its chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely. The study of substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and their analogs, for instance, provides insights into their antiplatelet activity and the development of a 3-D QSAR model describing the variation of this activity in terms of molecular steric and electrostatic potential changes . Although not directly related to "5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate," this study highlights the importance of molecular structure in determining the biological activity of pyrimidine derivatives. Additionally, the use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde for HPLC analysis of amino acids demonstrates the utility of pyrimidine derivatives in analytical chemistry .
Aplicaciones Científicas De Investigación
Photodegradation of Pesticides
- Pirimicarb is studied for its photodegradation under different lighting conditions. It degrades quickly in both water solutions and solid phase, forming various photocompounds (Pirisi et al., 1996).
Biological Monitoring of Exposure
- Pirimicarb's metabolism in mammals leads to specific metabolites in urine, making it a candidate for biological monitoring in agricultural settings (Hardt et al., 1999).
Crystal Structure Analysis
- The compound's crystal structure has been analyzed, revealing details about the arrangement of its molecular components (Yang et al., 2010).
Antibacterial Applications
- Derivatives of the compound have been synthesized and tested for antibacterial activity, showing potential in this field (Shukla et al., 2019).
Development of Heterocyclic Carbamates
- Heterocyclic carbamates, including derivatives of Pirimicarb, have been developed with insecticidal properties, showcasing its versatility in pest control applications (Gubler et al., 1968).
Investigation into Reactions for Synthesis
- Studies have investigated reactions involving similar compounds for synthesizing thieno[2,3-d]pyrimidines, adding to the knowledge of chemical synthesis methods (Davoodnia et al., 2009).
Tautomerism Studies
- Research into tautomerism of related compounds provides insights into the behavior of such molecules under different conditions (Maehr et al., 1977).
Propiedades
IUPAC Name |
[5,6-dimethyl-2-(methylamino)pyrimidin-4-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-6-7(2)12-9(11-3)13-8(6)16-10(15)14(4)5/h1-5H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKRZJVAXAQBMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1OC(=O)N(C)C)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865552 | |
| Record name | 5,6-Dimethyl-2-(methylamino)pyrimidin-4-yl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate | |
CAS RN |
30614-22-3 | |
| Record name | Pirimicarb III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030614223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dimethyl-2-(methylamino)pyrimidin-4-yl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pirimicarb III | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




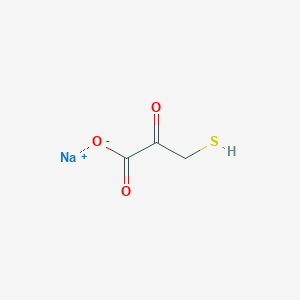
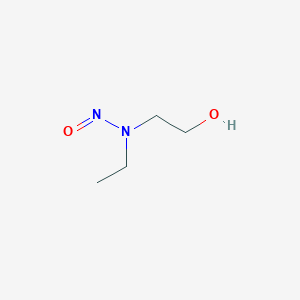




![5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol](/img/structure/B110649.png)


